molecular formula C11H9NO6 B130323 Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate CAS No. 151646-59-2

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate

Cat. No.: B130323
CAS No.: 151646-59-2
M. Wt: 251.19 g/mol
InChI Key: NCGPYGZQDNIHJP-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a nitrophenyl group, a hydroxy group, and an oxobutenoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is antibodies, specifically anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibodies . These antibodies play a crucial role in the immune response, recognizing and binding to specific antigens, such as the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) .

Mode of Action

The compound interacts with its target antibodies through antigen-antibody binding. The variable regions of these antibodies, which can be obtained as single-chain Fv (scFv) antibodies, bind to the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) . The binding affinity and avidity of matured-type antibodies from germline-type antibodies could be evaluated based on binding kinetics and thermodynamics .

Biochemical Pathways

The interaction of this compound with its target antibodies affects the affinity maturation pathway. This pathway is known to increase the binding affinity and specificity of antibodies towards their immunogen by somatic hypermutation . Haptens such as (4-hydroxy-3-nitrophenyl)acetyl (NP) have been used to analyze the structural basis of affinity maturation .

Result of Action

The result of the compound’s action is a change in the antigen-binding affinity and avidity of the antibodies. Notably, the Tyr to Gly mutation at the 95th residue of the heavy chain is critical for changing the configuration of complementarity determining region 3, which is involved in antigen binding . This change could potentially enhance the immune response.

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the stability of the variable region may decrease to increase affinity, possibly due to protein architecture . Furthermore, the high stability of germline-type antibodies and the low stability of matured-type antibodies, which increase upon antigen binding, can be explained by the stability of antibodies required at the respective stages of immunization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate typically involves a multi-step process. One common method includes the reaction of methyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of an amino ester.

    Substitution: Formation of amide or ether derivatives.

Scientific Research Applications

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-4-(2-nitrophenyl)-2-oxobut-3-enoate
  • Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate
  • Ethyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate

Uniqueness

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGPYGZQDNIHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378045
Record name methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151646-59-2
Record name methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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